OX1R Selectivity & Off-Target Profiling vs Almorexant
JNJ-54717793 demonstrates approximately 50-fold binding selectivity for human OX1R (Ki 16 nM) over human OX2R (Ki ~700 nM), a critical differentiator from the dual antagonist almorexant, which exhibits only ~5-fold selectivity (OX1 Ki 4.7 nM; OX2 Ki 0.9 nM) [1]. Moreover, JNJ-54717793 was profiled at 10 µM against a panel of 50 receptors, ion channels, and transporters (including adenosine, adrenergic, dopamine, serotonin, opiate subtypes, and ion channels), showing no significant inhibition (<50%) at any target other than OX1R [1]. This level of comprehensive selectivity validation is not documented for almorexant in comparable breadth.
| Evidence Dimension | OX1/OX2 selectivity ratio and off-target panel screening breadth |
|---|---|
| Target Compound Data | hOX1R Ki = 16 nM (pKi 7.83 ± 0.16); hOX2R Ki = ~700 nM (pKi 6.14 ± 0.14); ~50-fold selective; 50-target panel at 10 µM: all <50% inhibition except OX1R |
| Comparator Or Baseline | Almorexant: OX1 Ki = 4.7 nM, OX2 Ki = 0.9 nM (~5-fold, dual antagonist, no comprehensive off-target panel reported at comparable concentration) |
| Quantified Difference | JNJ-54717793: ~50-fold OX1/OX2 selectivity; Almorexant: ~5-fold (non-selective DORA). Off-target screening: JNJ-54717793 confirmed clean in 50-target panel; almorexant lacks equivalent published panel data. |
| Conditions | Competitive radioligand binding: [³H]SB-674042 for hOX1R, [³H]EMPA for hOX2R; Eurofins counter-screening panel at 10 µM. |
Why This Matters
For studies requiring OX1R-specific pharmacological interrogation without OX2R-mediated confounds (sedation, sleep promotion), JNJ-54717793 provides ~10-fold greater subtype discrimination than almorexant, reducing interpretational ambiguity.
- [1] Bonaventure P, et al. Front Pharmacol. 2017;8:357. (Table 1: hOX1R pKi 7.83, hOX2R pKi 6.14; selectivity panel description pp. 5-6.) View Source
